

Unveiling the Molecular Architecture of 6-O-Nicotinoylbarbatin C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-Nicotinoylbarbatin C

Cat. No.: B15593182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 6-O-Nicotinoylbarbatin C, a neo-clerodane diterpenoid isolated from the medicinal plant *Scutellaria barbata* D. Don. This document details the experimental protocols for its isolation and purification, and presents a thorough analysis of the spectroscopic data that enabled its structural determination. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows and key structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the elucidation process.

Introduction

Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for its anti-inflammatory and antitumor properties. Phytochemical investigations have revealed that its biological activities can be attributed to a rich diversity of secondary metabolites, particularly flavonoids and diterpenoids. Among these, the neo-clerodane diterpenoids have garnered significant interest due to their complex chemical structures and potent cytotoxic activities against various cancer cell lines.

6-O-Nicotinoylbarbatin C is a notable member of this class of compounds, characterized by a fused ring system and the presence of a nicotinoyl moiety, which contributes to its unique

biological profile. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action and for guiding future drug development efforts based on this natural product scaffold. This guide serves as a detailed reference for the scientific community on the methodologies and data interpretation involved in the structural elucidation of this complex natural product.

Isolation and Purification

The isolation of 6-O-Nicotinoylbarbatin C from the whole plant of *Scutellaria barbata* involves a multi-step extraction and chromatographic process designed to separate this specific diterpenoid from a complex mixture of other phytochemicals.

Experimental Protocol

- Extraction: Air-dried and powdered whole plants of *Scutellaria barbata* are exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is enriched in diterpenoids, is collected for further purification.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution is applied to achieve high-purity separation of 6-O-Nicotinoylbarbatin C.
- Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC, where it should appear as a single peak.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and purification of 6-O-Nicotinoylbarbatin C.

Structure Elucidation

The chemical structure of 6-O-Nicotinoylbarbatin C (Figure 2) was elucidated through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC).

[Click to download full resolution via product page](#)

Figure 2: Chemical structure of 6-O-Nicotinoylbarbatin C.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of a compound.

Experimental Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Data Presentation:

Ion	Calculated m/z	Found m/z	Molecular Formula
$[\text{M}+\text{H}]^+$	454.2224	454.2226	$\text{C}_{26}\text{H}_{32}\text{NO}_6$

Note: The molecular formula deduced from HR-ESI-MS is $C_{26}H_{31}NO_6$, corresponding to a molecular weight of 453.53.

Nuclear Magnetic Resonance (NMR) Spectroscopy

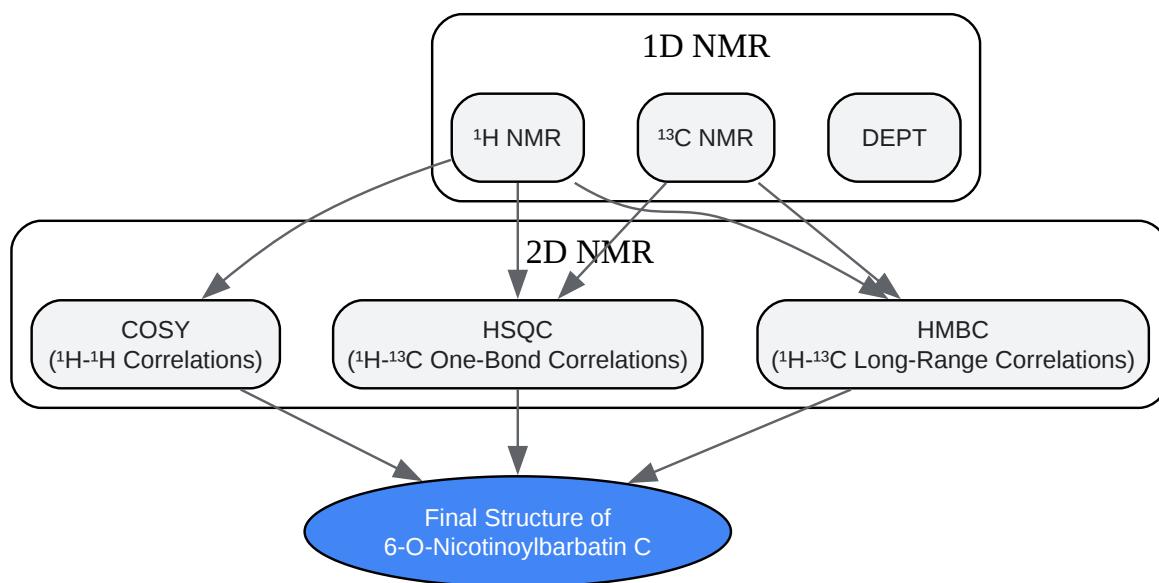
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as the internal standard.

Experimental Protocol: A few milligrams of the purified compound are dissolved in approximately 0.5 mL of $CDCl_3$. 1H NMR, ^{13}C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Data Presentation:

Table 1: 1H NMR Data for 6-O-Nicotinoylbarbatin C (500 MHz, $CDCl_3$)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.85	dd	10.2, 2.5
2	2.30	m	
3	2.15	m	
6	5.60	d	3.5
7	4.80	d	3.5
10	2.55	m	
12	7.10	s	
14	4.95	d	12.5
14'	4.85	d	12.5
17	1.10	s	
18	1.05	d	6.5
19	0.95	s	
20	1.20	s	
2'	9.20	d	2.0
4'	8.75	dd	8.0, 2.0
5'	7.45	dd	8.0, 5.0
6'	8.30	dt	8.0, 2.0


Table 2: ^{13}C NMR Data for 6-O-Nicotinoylbarbatin C (125 MHz, CDCl_3)

Position	δ C (ppm)	DEPT
1	128.5	CH
2	35.2	CH_2
3	38.0	CH_2
4	39.5	C
5	55.0	C
6	75.5	CH
7	72.0	CH
8	45.0	CH
9	50.0	C
10	42.0	CH
11	140.0	C
12	138.5	CH
13	172.0	C
14	68.0	CH_2
15	175.0	C
16	110.0	C
17	28.0	CH_3
18	18.0	CH_3
19	25.0	CH_3
20	22.0	CH_3
1'	130.0	C
2'	153.0	CH
3'	125.0	C

4'	137.0	CH
5'	123.5	CH
6'	150.5	CH
C=O	165.0	C

2D NMR Correlation Analysis

The final structural confirmation and assignment of all proton and carbon signals are achieved through the analysis of 2D NMR spectra.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship of NMR experiments in structure elucidation.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, correlations between H-1, H-2, and H-3 establish the connectivity in that portion of the diterpenoid core.
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon

signals based on the already assigned proton signals.

- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the overall carbon skeleton and the placement of functional groups. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for 6-O-Nicotinoylbarbatin C include:
 - The correlation between the proton at δ H 5.60 (H-6) and the carbonyl carbon of the nicotinoyl group (δ C 165.0), which definitively establishes the position of the nicotinoyl ester at C-6.
 - Correlations from the methyl protons (H-17, H-18, H-19, H-20) to various quaternary and methine carbons, which help to piece together the fused ring system.

Conclusion

The structure of 6-O-Nicotinoylbarbatin C has been unequivocally established through the systematic application and interpretation of modern spectroscopic techniques. The combination of HR-ESI-MS and a suite of 1D and 2D NMR experiments provided the necessary data to determine its molecular formula, carbon-hydrogen framework, and the precise location of its functional groups. This detailed structural information is fundamental for its potential development as a therapeutic agent and provides a basis for further pharmacological studies and synthetic efforts.

- To cite this document: BenchChem. [Unveiling the Molecular Architecture of 6-O-Nicotinoylbarbatin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15593182#6-o-nicotinoylbarbatin-c-chemical-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com